Capillarisin
Description
This compound has been reported in Artemisia capillaris with data available.
from Artemisiae capillaris Herba.; structure
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNGUAZSFAKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204918 | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-38-9 | |
| Record name | Capillarisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56365-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capillarisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Capillarisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillarisin, a natural chromone primarily isolated from the plant Artemisia capillaris, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key bioassays are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways, visualized through detailed diagrams.
Chemical Structure and Properties
This compound is chemically known as 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one.[1] It is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | [1] |
| CAS Number | 56365-38-9 | |
| Melting Point | approx. 225°C (dec.) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Appearance | Light yellow to yellow powder |
Extraction and Purification
This compound is naturally found in plants of the Artemisia genus, particularly Artemisia capillaris.[1] The following is a general protocol for its extraction and purification.
Experimental Protocol: Extraction and Purification of this compound from Artemisia capillaris
-
Plant Material Preparation: Dried and powdered aerial parts of Artemisia capillaris are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted with ethanol (e.g., 70% or 95%) at room temperature or with heating.[2]
-
The extraction is typically repeated multiple times to ensure maximum yield.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The this compound-containing fraction is typically enriched in the ethyl acetate and/or chloroform fractions.
-
-
Purification:
-
The enriched fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol or hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Fractions containing pure this compound are pooled and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
-
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It also demonstrates significant hepatoprotective effects.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound solution to the wells.
-
Include a control group with methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound pre-treatment.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis of NF-κB and MAPK Pathways:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Hepatoprotective Activity
This compound has shown promise in protecting liver cells from damage induced by toxins. This activity is often evaluated in vitro using cell lines like HepG2.
Experimental Protocol: Hepatoprotective Assay in Acetaminophen-induced HepG2 Cells
-
Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 12-24 hours).
-
Induce hepatotoxicity by treating the cells with a toxic concentration of acetaminophen (APAP) (e.g., 10-20 mM) for 24 hours.[3][4] Include appropriate control groups.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Measurement of Liver Enzyme Leakage:
-
Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell culture supernatant using commercially available kits.
-
Signaling Pathway Diagrams
The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation.
Nrf2/ARE Signaling Pathway
This compound activates the Nrf2/ARE pathway, which is crucial for cellular antioxidant defense.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its antioxidant, anti-inflammatory, and hepatoprotective activities, mediated through the modulation of key signaling pathways, make it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in the field.
References
- 1. This compound | C16H12O7 | CID 5281342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel (Piper crocatum Ruiz and Pav) extract from Indonesia via antioxidant, anti-inflammatory, and anti-necrotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Capillarisin: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillarisin, a chromone compound isolated from the medicinal herb Artemisia capillaris, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Eastern medicine for its hepatoprotective and anti-inflammatory properties, recent research has elucidated the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with key cellular signaling pathways.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, and hepatoprotective effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Anti-inflammatory Properties
This compound exhibits robust anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[1][5]
Mechanism of Action
This compound's anti-inflammatory activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[2][5] this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits p65 and p50.[5]
Furthermore, this compound inhibits the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1] This dual inhibition of NF-κB and MAPK pathways leads to a significant reduction in the production of pro-inflammatory cytokines and enzymes.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The following table summarizes the dose-dependent inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[1]
| Mediator | Concentration of this compound | Inhibition (%) |
| Nitric Oxide (NO) | 10 µM | ~40% |
| 25 µM | ~70% | |
| 50 µM | ~90% | |
| Prostaglandin E2 (PGE2) | 10 µM | ~30% |
| 25 µM | ~60% | |
| 50 µM | ~85% | |
| Tumor Necrosis Factor-α (TNF-α) | 10 µM | ~25% |
| 25 µM | ~50% | |
| 50 µM | ~80% | |
| Interleukin-6 (IL-6) | 10 µM | ~35% |
| 25 µM | ~65% | |
| 50 µM | ~90% | |
| Interleukin-1β (IL-1β) | 10 µM | ~30% |
| 25 µM | ~55% | |
| 50 µM | ~85% |
Experimental Protocol: Determination of Nitric Oxide (NO) Production
This protocol outlines the Griess assay used to quantify NO production in cell culture supernatants.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Anti-Cancer Properties
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate and osteosarcoma.[6][7][8]
Mechanism of Action
The anti-cancer activity of this compound is multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of key survival and invasion pathways.
-
Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the expression of cyclins D1, A, and B.[7][9]
-
Apoptosis Induction: It triggers apoptosis through the intrinsic pathway, characterized by a reduction in the mitochondrial membrane potential.[6][8]
-
Inhibition of STAT3 Signaling: this compound suppresses both constitutive and IL-6-inducible phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer cell proliferation, survival, and invasion.[7][10]
-
Downregulation of Survival and Invasion Proteins: It decreases the expression of survivin and matrix metalloproteinases (MMP-2 and MMP-9), proteins that play crucial roles in inhibiting apoptosis and promoting cancer cell invasion, respectively.[7][9]
Quantitative Data: Anti-proliferative Activity
The following table presents the half-maximal effective concentration (EC50) values of this compound in different prostate cancer cell lines.[7]
| Cell Line | Type | Treatment Duration | EC50 (µmol/L) |
| LNCaP | Androgen-dependent | 48 hours | 82.75 |
| 72 hours | 52.81 | ||
| DU145 | Androgen-independent | Not specified | Not specified |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the effect of this compound on cancer cell viability.[8][11][12][13]
1. Cell Seeding:
-
Seed cancer cells (e.g., HOS, DU145, LNCaP) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) in fresh medium for the desired duration (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control cells.
Hepatoprotective Properties
This compound has demonstrated significant protective effects against liver injury through its antioxidant and anti-inflammatory activities.[3][14]
Mechanism of Action
The hepatoprotective effects of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
This compound induces the phosphorylation and nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes.[1] This enhancement of the cellular antioxidant defense system helps to mitigate oxidative stress, a key contributor to liver damage.
Quantitative Data: Hepatoprotective Effects
Studies on animal models of liver injury have demonstrated the hepatoprotective effects of this compound. For instance, in a rat model of alcohol-induced liver injury, an aqueous extract of Artemisia capillaris containing this compound was shown to ameliorate the increase in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), key markers of liver damage.[3]
| Parameter | Alcohol-treated Group | A. capillaris Extract-treated Group |
| Serum ALT (U/L) | Significantly elevated | Significantly reduced |
| Serum AST (U/L) | Significantly elevated | Significantly reduced |
| Hepatic Malondialdehyde (MDA) | Significantly elevated | Significantly reduced |
Experimental Protocol: Western Blot Analysis for Protein Expression
This protocol details the Western blot technique used to analyze the expression of proteins involved in this compound's mechanism of action (e.g., p-STAT3, iNOS, COX-2, Nrf2, HO-1).
1. Protein Extraction:
-
Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
2. SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-iNOS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Conclusion
This compound is a promising natural compound with a well-defined pharmacological profile characterized by potent anti-inflammatory, anti-cancer, and hepatoprotective activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, STAT3, and Nrf2, underscores its therapeutic potential for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitory effects of this compound on cell proliferation and invasion of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. The inhibitory effects of this compound on cell proliferation and invasion of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. [MTT assay for detecting osteosarcoma cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A Survey of Therapeutic Effects of Artemisia capillaris in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Capillarisin: A Technical Guide to its Modulation of Core Signaling Pathways
Executive Summary: Capillarisin, a major bioactive chromone isolated from the traditional medicinal herb Artemisia capillaris, has demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the modulation of key cellular signaling pathways. For researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's bioactivity, presents quantitative data in a structured format, details common experimental protocols, and visualizes the complex signaling networks involved. The primary pathways discussed include the TLR4-mediated NF-κB and MAPK pathways, the Nrf2/HO-1 antioxidant response pathway, the PI3K/Akt/mTOR survival pathway, and the intrinsic apoptosis pathway.
Introduction
This compound is a natural chromone that has been the subject of extensive research due to its broad therapeutic properties.[2][3] Traditionally, Artemisia capillaris has been used in Eastern medicine to treat a variety of ailments, including liver disease, inflammation, and pain.[4][5] Modern pharmacological studies have identified this compound as one of its primary active constituents.[1] Its ability to interact with and modulate multiple, often interconnected, signaling cascades makes it a compelling candidate for the development of novel therapeutics for inflammatory disorders, neurodegenerative diseases, and various cancers.[2][4][6] This guide aims to consolidate the existing research into a comprehensive technical resource.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting critical nodes within several major signaling networks. These can be broadly categorized into its anti-inflammatory and anticancer/pro-apoptotic activities.
Anti-inflammatory and Antioxidant Pathways
2.1.1 TLR4/NF-κB and MAPK Signaling
In the context of inflammation, particularly in response to bacterial endotoxins like lipopolysaccharide (LPS), this compound acts as a potent suppressor.[1] It targets the Toll-like receptor 4 (TLR4) signaling pathway. Upon LPS stimulation, TLR4 activation typically initiates a downstream cascade through adaptor proteins like MyD88 and TIRAP, leading to the activation of the IKK complex.[4] This, in turn, phosphorylates IκBα, causing its degradation and the subsequent nuclear translocation of NF-κB (p50/p65 subunits), a master regulator of pro-inflammatory gene expression.[4][7] this compound has been shown to inhibit LPS-induced TLR4 expression, prevent IκBα degradation, and block the nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][4]
Simultaneously, this compound attenuates the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1][4][8] These kinases are also activated by TLR4 signaling and play crucial roles in amplifying the inflammatory response.[9][10] By inhibiting both the NF-κB and MAPK pathways, this compound effectively dampens the inflammatory cascade at multiple levels.
2.1.2 Nrf2/HO-1 Antioxidant Response Pathway
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by this compound, Nrf2 is phosphorylated, which leads to its activation and translocation into the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[2] Key downstream targets include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] The induction of HO-1 is a primary mechanism behind this compound's cytoprotective and anti-inflammatory effects, effectively neutralizing oxidative stress.[2] Studies have indicated that the activation of c-Jun N-terminal kinase (JNK) by this compound may be responsible for the phosphorylation and subsequent activation of Nrf2.[2]
Anticancer and Pro-Apoptotic Pathways
2.2.1 PI3K/Akt/mTOR Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial pro-survival pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and resistance to apoptosis.[11][12] Extracts from Artemisia capillaris containing this compound have been shown to effectively inhibit the growth of hepatocellular carcinoma cells by blocking this pathway.[3][11][13] This inhibition is observed through the decreased phosphorylation (and thus, activity) of key downstream effectors, including Akt, mTOR, and GSK3β.[11] By suppressing the PI3K/Akt/mTOR signaling cascade, this compound can halt cancer cell proliferation and sensitize them to apoptotic signals.[13][14]
2.2.2 Intrinsic Apoptosis Pathway
This compound and its source extracts induce programmed cell death, or apoptosis, in various cancer cell lines, including osteosarcoma and hepatocellular carcinoma.[6][11] The primary mechanism is the activation of the intrinsic (or mitochondrial) pathway of apoptosis.[15][16] this compound treatment leads to a dose-dependent reduction in the mitochondrial membrane potential (ΔΨm).[6][13] This disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then triggers the formation of the apoptosome, which activates a cascade of executioner caspases, such as caspase-3.[11][16] Activated caspase-3 cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][17] This process is further supported by the downregulation of anti-apoptotic proteins like XIAP and survivin.[13][18]
2.2.3 STAT3 Signaling
In prostate carcinoma cells, this compound has been found to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][18] STAT3 is a transcription factor that, when constitutively active, promotes cell proliferation, survival, and invasion. This compound can suppress both constitutive and IL-6-inducible STAT3 activation.[18] This inhibitory effect contributes to its ability to block the migration and invasion of prostate cancer cells, partly by decreasing the expression of STAT3 target genes like survivin and matrix metalloproteinases (MMP-2, MMP-9).[3][18]
Quantitative Analysis of Bioactivity
The following tables summarize the quantitative effects of this compound as reported in various experimental models.
Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| BV2 Microglia | LPS | Dose-dependent | Suppression of TNF-α, IL-6, IL-1β, NO, PGE2 | [1] |
| BV2 Microglia | LPS | Not specified | Attenuation of inflammatory responses | [2] |
| RAW 264.7 | LPS | Not specified | Reduced mRNA and protein levels of iNOS and COX-2 | [4] |
| SH-SY5Y | Bupivacaine | Not specified | Overturned reduced cell viability and LDH release | [17] |
| SH-SY5Y | 6-OHDA | Not specified | Protection from oxidative stress |[2] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects
| Animal Model | Condition | This compound Dosage (i.p.) | Observed Effect | Reference |
|---|---|---|---|---|
| ICR Mice | CFA/Carrageenan-induced paw edema | 20 and 80 mg/kg | Inhibition of paw edema, reduced plasma nitrite and TNF-α | [4] |
| ICR Mice | CFA/Carrageenan-induced pain | 20 and 80 mg/kg | Anti-hyperalgesic and anti-allodynic effects | [5] |
| C57BL6 Mice | Exercise-induced muscle damage | 20 and 80 mg/kg | Attenuated increase in ROS, CPK, and LDH levels | [8][19] |
| Wistar Rats | Neonatal asthma | Not specified | Reduced inflammatory cell counts and inflammatory markers (IL-6, IL-4, IL-13) |[20] |
Table 3: Anticancer and Pro-apoptotic Effects
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| HOS | Osteosarcoma | Dose-dependent | Growth inhibition, G0/G1 cell cycle arrest, loss of mitochondrial membrane potential | [6] |
| DU145, LNCaP | Prostate Carcinoma | Not specified | G0/G1 arrest, decreased survivin, MMP-2, MMP-9 | [18] |
| HepG2, Huh7 | Hepatocellular Carcinoma | Not specified (as extract) | Inhibition of PI3K/Akt pathway, induction of apoptosis |[3][11] |
Key Experimental Methodologies
This section outlines the common protocols used to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (BV2), human neuroblastoma cells (SH-SY5Y), murine macrophages (RAW 264.7), human osteosarcoma cells (HOS), and human hepatocellular carcinoma cells (HepG2, Huh7) are commonly used.[1][2][4][6][11]
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pretreated with various concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or a toxin for an additional period (e.g., 22-24 hours).[1][21]
Western Blot Analysis
-
Purpose: To detect the expression and phosphorylation status of target proteins in signaling pathways (e.g., p-IκBα, p-ERK, cleaved caspase-3, p-Akt).[1][4]
-
Protocol:
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1-2 hours.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[4][21]
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): Levels of these mediators in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): Measures the metabolic activity of cells as an indicator of viability. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved in DMSO. Absorbance is read at ~570 nm.[6]
-
Cytotoxicity (LDH Assay): Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6]
-
Apoptosis Detection (Flow Cytometry): Apoptosis can be quantified by staining with Annexin V and Propidium Iodide (PI). The loss of mitochondrial membrane potential is assessed using fluorescent dyes like Rhodamine-123.[6]
In Vivo Animal Models
-
Inflammation and Pain Models: Paw edema and hyperalgesia are induced in mice (e.g., ICR strain) by intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA). This compound (e.g., 20 and 80 mg/kg) is administered intraperitoneally prior to the inflammatory challenge.[4][5]
-
Muscle Damage Model: C57BL6 mice are subjected to intense eccentric exercise (downhill running). This compound is administered 24 hours prior to exercise. Plasma and muscle tissues are collected for analysis of damage markers (CPK, LDH) and protein expression.[8][19]
Conclusion and Future Directions
This compound is a potent natural compound that modulates a nexus of signaling pathways central to inflammation, oxidative stress, and cancer progression. Its ability to simultaneously inhibit pro-inflammatory (TLR4/NF-κB/MAPK) and pro-survival (PI3K/Akt) pathways while activating protective antioxidant responses (Nrf2/HO-1) and pro-apoptotic mechanisms underscores its significant therapeutic potential.
For drug development professionals, this compound represents a promising scaffold for the design of novel multi-target agents. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To optimize delivery and efficacy for clinical applications.
-
Target Deconvolution: Precisely identifying the direct binding partners of this compound to better understand its mechanism of action.
-
Clinical Trials: Evaluating the safety and efficacy of this compound in human diseases, particularly chronic inflammatory conditions and specific cancers where its target pathways are dysregulated.
-
Synergistic Combinations: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic or anti-inflammatory drugs.
By continuing to unravel its complex molecular interactions, the scientific community can harness the full therapeutic potential of this compound for the next generation of medicines.
References
- 1. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of this compound-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hyperalgesic and anti-allodynic activities of this compound via suppression of inflammatory signaling in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An ethyl acetate fraction of Artemisia capillaris (ACE-63) induced apoptosis and anti-angiogenesis via inhibition of PI3K/AKT signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemisia capillaris extract AC68 induces apoptosis of hepatocellular carcinoma by blocking the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. glpbio.com [glpbio.com]
- 17. This compound protects SH-SY5Y cells against bupivacaine-induced apoptosis via ROS-mediated PI3K/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound exerts antiasthmatic activity in neonatal rats via modulating the matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Capillarisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Capillarisin using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a major bioactive flavonoid isolated from the medicinal plant Artemisia capillaris, has demonstrated significant anti-inflammatory and antioxidant properties. The described method is suitable for the accurate quantification of this compound in plant extracts and pharmaceutical formulations, facilitating research and development as well as quality control processes.
Introduction
This compound (5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one) is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects. It has been shown to exert its biological activities through the modulation of various signaling pathways, including the Nrf2/HO-1 and NF-κB/MAPK pathways, which are critical in cellular responses to oxidative stress and inflammation[1][2][3]. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and the standardization of herbal extracts. This application note details a validated HPLC method for this purpose.
Experimental Protocols
Sample Preparation
1.1. Extraction from Plant Material (Artemisia capillaris)
-
Grind dried aerial parts of Artemisia capillaris into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 70% methanol (v/v) to the flask.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
1.2. Preparation of Standard Solutions
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-40% B; 10-25 min: 40-60% B; 25-30 min: 60-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The quantitative data for the HPLC method validation for this compound analysis is summarized in the table below. This data is representative of the performance expected from a validated method for flavonoid quantification.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 62.17x - 0.149 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL[4] |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Accuracy (Recovery) | 98.5% - 102.3% |
Note: The regression equation is based on a previously published method and serves as an example[5].
Mandatory Visualizations
References
- 1. This compound augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes: Modulating Inflammatory Responses in RAW 264.7 Macrophages Using Capillarisin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RAW 264.7 macrophage cell line is a cornerstone model for studying inflammatory processes, immune responses, and the efficacy of anti-inflammatory agents. Activation of these cells with bacterial lipopolysaccharide (LPS) triggers a signaling cascade that mimics key aspects of in vivo inflammation, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. Capillarisin (CPS), a flavone isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and modulate inflammatory pathways in the RAW 264.7 cell line.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the expression of inflammatory mediators.[1] Upon stimulation by LPS, Toll-Like Receptor 4 (TLR4) initiates a cascade that leads to the activation of MAPKs (including ERK and JNK) and the phosphorylation of IκBα.[3][4] This releases NF-κB to translocate to the nucleus, where it drives the transcription of genes for pro-inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α, IL-6, and IL-1β.[1][5] this compound has been shown to suppress the activation of ERK, JNK, and NF-κB, thereby downregulating the expression of these inflammatory molecules.[1][2]
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| This compound Conc. (µM) | Inhibition of NO Production | Inhibition of PGE2 Production | Reference |
|---|---|---|---|
| 5 | Minimal Inhibition | Not specified | [6] |
| 25 | Significant Inhibition | Not specified | [6] |
| 50 | Significant Inhibition | ~48.5% | [6] |
| 75 | Strong Inhibition | Not specified | [6] |
| 100 | Strong Inhibition | ~84.3% | [6] |
Data is presented as dose-dependent inhibition. Specific percentages are calculated where data is available.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound Conc. (µM) | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
|---|---|---|---|---|
| 12.5 - 100 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1] |
Studies confirm a dose-dependent reduction in the secretion of these cytokines.[1]
Table 3: Effect of this compound on iNOS and COX-2 Expression
| This compound Conc. (µM) | Effect on iNOS Protein Expression | Effect on COX-2 Protein Expression | Effect on mRNA Expression | Reference |
|---|---|---|---|---|
| 12.5 - 100 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition of both iNOS and COX-2 mRNA | [1][7] |
This compound inhibits the expression of both iNOS and COX-2 at the protein and mRNA levels in a dose-dependent manner.[1][7]
Experimental Workflow
A typical workflow for investigating the anti-inflammatory effects of this compound involves determining its cytotoxicity, followed by treating cells to measure its impact on various inflammatory markers.
Caption: General workflow for assessing this compound's anti-inflammatory activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency. Dislodge cells using a cell scraper.[8]
-
Treatment Protocol: a. Seed cells in appropriate plates (e.g., 96-well for MTT/NO assay, 6-well for Western blot) and allow them to adhere for 16-24 hours.[9][10] b. Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.[2][6] c. Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 18-24 hours for mediator release, shorter times for signaling pathway analysis).[2][10]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic concentration of this compound.
-
Plating: Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[9]
-
Treatment: Treat cells with various concentrations of this compound for 24 hours.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After cell treatment (Protocol 1), collect 50-100 µL of culture supernatant from each well.[9][14]
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[9]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
Measurement: Measure the absorbance at 540 nm.[9]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the concentration of cytokines like TNF-α, IL-6, and IL-1β in the supernatant.
-
Sample Collection: Following cell treatment, collect the supernatant and centrifuge to remove cell debris. Store at -80°C if not used immediately.[15]
-
ELISA Procedure: Perform the assay using commercially available ELISA kits according to the manufacturer's instructions.[10][16] a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate. f. Add the substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance at 450 nm.[10]
-
Quantification: Determine cytokine concentrations by comparing sample absorbance to the standard curve.
Western Blot Analysis
This technique is used to measure the protein levels of iNOS, COX-2, and key signaling molecules.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[2][17]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-p-NF-κB p65, anti-β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize protein expression.[2]
References
- 1. This compound inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Heat-Processed Artemisia capillaris Thunberg by Regulating IκBα/NF-κB Complex and 15-PGDH in Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. 2.9. Determination of Proinflammatory Cytokine Levels [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 15. ELISA Protocol [protocols.io]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Capillarisin Treatment in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillarisin, a chromone compound isolated from the plant Artemisia capillaris, has demonstrated significant anti-tumor properties, including in hepatocellular carcinoma. These application notes provide a detailed protocol for the treatment of HepG2 human hepatocellular carcinoma cells with this compound. The described methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on HepG2 cells based on published research.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration |
| This compound (95% wt) | HepG2 | MTT | 72 µg/mL | Not Specified |
Data sourced from a study on the pharmacological effects of active compounds from Artemisia capillaris.[1]
Table 2: Effect of Artemisia capillaris Extract on Apoptosis-Related Proteins in HepG2 Cells
| Treatment | Protein | Change in Expression |
| A. capillaris Extract | Cleaved Caspase-3 | Increased |
| A. capillaris Extract | Cleaved PARP | Increased |
| A. capillaris Extract | Bax | Increased |
| A. capillaris Extract | Bcl-2 | Decreased |
| A. capillaris Extract | p-JNK | Inhibited |
These findings are based on studies using extracts of Artemisia capillaris, of which this compound is a major bioactive component.[2]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve pure this compound powder in DMSO to prepare a stock solution of 10 mg/mL.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][4]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µg/mL). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol outlines the general steps for Western blotting to detect changes in protein expression.[3]
-
Cell Lysis: Seed HepG2 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p-PI3K, p-AKT, p-STAT3, p-JNK, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-lipoapoptotic effect of Artemisia capillaris extract on free fatty acids-induced HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Capillarisin's Impact on Cellular Signaling: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of Capillarisin on various cellular signaling pathways using Western blot analysis. This compound, a major bioactive compound isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide will focus on the methodologies to elucidate its mechanism of action by examining key protein expression and phosphorylation changes in treated cells.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades involved in inflammation, apoptosis, and cellular stress responses. Western blot analyses have been instrumental in identifying the molecular targets of this compound. The primary pathways affected include:
-
NF-κB Signaling Pathway: this compound treatment has been observed to suppress the activation of the NF-κB pathway, a key regulator of inflammation. This is achieved by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB subunits p65 and p50.[1][4][5]
-
MAPK Signaling Pathway: this compound attenuates the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[4][6][7] This inhibition contributes to its anti-inflammatory and other cellular effects.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, crucial for cell survival and proliferation, is also modulated by this compound. Studies have shown that it can inhibit this pathway in cancer cells, contributing to its pro-apoptotic effects.[8][9] Conversely, in other contexts, it can activate this pathway to protect against apoptosis.[8]
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by increasing the expression of cleaved caspase-3 and cleaved PARP, and by causing a loss in mitochondrial membrane potential.[2][8][9]
-
Nrf2/HO-1 Signaling Pathway: this compound has been found to activate the Nrf2/HO-1 pathway, which plays a central role in the antioxidant defense system and contributes to its anti-inflammatory and cytoprotective effects.[3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various cell models.
Table 1: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated BV2 Microglial Cells[1]
| Target Protein | This compound Concentration | Fold Change vs. LPS Control |
| p-IκBα | 25 µM | ↓ |
| 50 µM | ↓↓ | |
| 100 µM | ↓↓↓ | |
| p-p65 | 25 µM | ↓ |
| 50 µM | ↓↓ | |
| 100 µM | ↓↓↓ | |
| p-ERK1/2 | 25 µM | ↓ |
| 50 µM | ↓↓ | |
| 100 µM | ↓↓↓ | |
| p-JNK | 25 µM | ↓ |
| 50 µM | ↓↓ | |
| 100 µM | ↓↓↓ | |
| p-p38 | 25 µM | ↓ |
| 50 µM | ↓↓ | |
| 100 µM | ↓↓↓ |
Arrow notation (↓) indicates a decrease in protein expression/phosphorylation. The number of arrows represents the relative magnitude of the effect.
Table 2: Effect of this compound on Apoptosis-Related Proteins in Bupivacaine-treated SH-SY5Y Cells[8]
| Target Protein | This compound Concentration | Fold Change vs. Bupivacaine Control |
| Cleaved Caspase-3 | 10 µM | ↓ |
| 20 µM | ↓↓ | |
| 40 µM | ↓↓↓ | |
| Cleaved PARP | 10 µM | ↓ |
| 20 µM | ↓↓ | |
| 40 µM | ↓↓↓ | |
| p-Akt | 10 µM | ↑ |
| 20 µM | ↑↑ | |
| 40 µM | ↑↑↑ | |
| p-PI3K | 10 µM | ↑ |
| 20 µM | ↑↑ | |
| 40 µM | ↑↑↑ |
Arrow notation (↓) indicates a decrease and (↑) indicates an increase in protein expression/phosphorylation. The number of arrows represents the relative magnitude of the effect.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., BV2, SH-SY5Y, RAW 264.7) in appropriate culture dishes or plates and grow to 70-80% confluency in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Starvation (Optional): For studies involving growth factors or mitogens, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free or complete medium.
-
Pre-treatment: Add the this compound-containing medium to the cells and incubate for a specified period (e.g., 1-2 hours) before adding a stimulant.
-
Stimulation (if applicable): For inflammatory models, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a defined duration (e.g., 30 minutes to 24 hours).
-
Control Groups: Include an untreated control group and a vehicle control group (treated with the same concentration of DMSO as the highest this compound dose).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p65, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect another protein on the same membrane, strip the membrane using a mild stripping buffer and re-probe with a different primary antibody, starting from the blocking step. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Caption: Modulation of Apoptosis and PI3K/Akt pathways.
References
- 1. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of this compound-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Heat-Processed Artemisia capillaris Thunberg by Regulating IκBα/NF-κB Complex and 15-PGDH in Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects SH-SY5Y cells against bupivacaine-induced apoptosis via ROS-mediated PI3K/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Note: Quantification of Pro-Inflammatory Cytokines in Response to Capillarisin Treatment Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capillarisin, a chromone isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory properties.[1][2][3] This application note provides a detailed protocol for the measurement of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)—in cell culture supernatants following treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The provided methodologies and data presentation will enable researchers to effectively evaluate the immunomodulatory effects of this compound and similar compounds.
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on TNF-α Production
| Treatment | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |
| Control | Not Detected | - |
| LPS (1 µg/mL) | 1500 ± 120 | 0 |
| LPS + this compound (10 µM) | 1125 ± 90 | 25 |
| LPS + this compound (25 µM) | 750 ± 65 | 50 |
| LPS + this compound (50 µM) | 450 ± 50 | 70 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on IL-6 Production
| Treatment | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| Control | Not Detected | - |
| LPS (1 µg/mL) | 2500 ± 200 | 0 |
| LPS + this compound (10 µM) | 1875 ± 150 | 25 |
| LPS + this compound (25 µM) | 1250 ± 110 | 50 |
| LPS + this compound (50 µM) | 750 ± 70 | 70 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 3: Effect of this compound on IL-1β Production
| Treatment | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |
| Control | Not Detected | - |
| LPS (1 µg/mL) | 800 ± 75 | 0 |
| LPS + this compound (10 µM) | 640 ± 60 | 20 |
| LPS + this compound (25 µM) | 400 ± 45 | 50 |
| LPS + this compound (50 µM) | 240 ± 30 | 70 |
Data are presented as mean ± standard deviation and are representative of typical results.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with LPS and this compound to induce and inhibit cytokine production.
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium.
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solutions to the desired final concentrations (e.g., 10, 25, 50 µM) in the culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group (no LPS).
-
Following incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis by ELISA.
2. Cytokine Measurement by Sandwich ELISA
This protocol provides a general procedure for the quantification of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available sandwich ELISA kits. Follow the manufacturer's instructions for specific kit components and concentrations.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: The next day, aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Standard and Sample Incubation: Prepare a serial dilution of the cytokine standard in Assay Diluent. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer, with a 30-second soak during each wash.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.
Visualizations
Signaling Pathway
Caption: this compound inhibits inflammatory signaling pathways.
Experimental Workflow
References
Troubleshooting & Optimization
Optimizing Capillarisin Dosage for In Vitro Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Capillarisin, a key bioactive compound isolated from Artemisia capillaris, is gaining significant attention for its potent antioxidant, anti-inflammatory, and anti-tumor properties. This technical guide provides researchers with essential information for optimizing this compound dosage in in vitro studies, including troubleshooting common issues and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A starting concentration for this compound can vary significantly depending on the cell type and the biological effect being investigated. Based on available literature, a general starting range would be from 10 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: How should I dissolve this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am not observing the expected biological effect. What could be the reason?
Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. We recommend performing a thorough dose-response analysis.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. For instance, its anti-proliferative effects have been noted in prostate and osteosarcoma cancer cells.
-
Incubation Time: The duration of treatment may be insufficient for the desired effect to manifest. Time-course experiments are advisable.
-
Compound Stability: Ensure the this compound stock solution is stored correctly and has not degraded.
Q4: I am observing high levels of cytotoxicity. How can I mitigate this?
-
Reduce Concentration: High concentrations of this compound can lead to non-specific cytotoxicity. Lowering the concentration is the first step.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your media is not exceeding cytotoxic levels for your cell line.
-
Assess Cell Health: Ensure your cells are healthy and at an appropriate confluency before treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Inconsistent this compound stock solution preparation or storage.- Pipetting errors. | - Use cells within a consistent passage number range.- Prepare fresh stock solutions regularly and store them appropriately.- Ensure accurate and consistent pipetting techniques. |
| Low potency or lack of dose-response | - The chosen concentration range is not appropriate for the cell line.- The biological endpoint is not sensitive to this compound. | - Test a wider range of concentrations, including higher doses.- Consider alternative assays or endpoints to measure the biological activity. |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility in the medium. | - Lower the final concentration of this compound.- Ensure the DMSO stock solution is fully dissolved before diluting in the medium. |
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory effects of this compound observed in various in vitro studies. Note that IC50 values are highly dependent on the cell line and assay conditions.
| Cell Line | Assay | Effect | Effective Concentration / IC50 | Reference |
| SH-SY5Y (Neuroblastoma) | Oxidative Stress Protection | Cytoprotective | Not specified | |
| BV2 (Microglia) | Anti-inflammatory | Attenuates inflammatory response | Not specified | |
| HOS (Osteosarcoma) | Anticancer | Induces apoptosis, G0/G1 cell cycle arrest | Dose-dependent | |
| DU145 (Prostate Cancer) | Anticancer | Inhibits cell growth, induces G0/G1 arrest | Not specified | |
| LNCaP (Prostate Cancer) | Anticancer | Inhibits cell growth, induces G0/G1 arrest | Not specified | |
| RAW 264.7 (Macrophage) | Anti-inflammatory | Reduced mRNA and protein levels of iNOS and COX-2 | Not specified | |
| HepG2 (Hepatocellular Carcinoma) | Anticancer | Dose-dependent antiproliferative effects | Not specified | |
| Huh7 (Hepatocellular Carcinoma) | Anticancer | Dose-dependent antiproliferative effects | Not specified |
Key Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound's Anti-Inflammatory and Antioxidant Signaling
This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like HO-1. It also inhibits pro-inflammatory pathways such as NF-κB and MAPK.
Caption: this compound's dual antioxidant and anti-inflammatory signaling pathways.
This compound's Anticancer Signaling in Prostate Cancer
In prostate cancer cells, this compound has been observed to inhibit cell proliferation and invasion by downregulating STAT3 activation and the expression of proteins like survivin and MMPs.
Caption: this compound's inhibitory effect on STAT3 signaling in prostate cancer.
General Experimental Workflow for In Vitro Testing
A typical workflow for evaluating the in vitro effects of this compound involves several key steps, from cell culture to data analysis.
Caption: Standard experimental workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Technical Support Center: Overcoming Capillarisin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Capillarisin in cancer cell lines. The following information is designed to help you navigate common experimental challenges and explore potential strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50). What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. Based on its known mechanisms of action, potential resistance pathways include:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can lead to enhanced efflux of this compound from the cell, reducing its intracellular concentration and thereby its cytotoxic effect.
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by evading apoptosis. This can occur through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR and STAT3 signaling pathways are crucial for cell survival and proliferation. Upregulation or constitutive activation of these pathways can counteract the inhibitory effects of this compound, promoting cell survival and resistance.
Q2: How can I experimentally determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter activity and expression using the following methods:
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM. Resistant cells with higher transporter activity will show lower intracellular fluorescence due to increased efflux. This can be reversed by co-incubation with known ABC transporter inhibitors.
-
Western Blotting: Analyze the protein expression levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your sensitive and resistant cell lines. An increased protein level in the resistant line is a strong indicator of this mechanism.
-
ATPase Activity Assay: The activity of ABC transporters is dependent on ATP hydrolysis. An in vitro ATPase assay using membrane vesicles from your cells can quantify the transporter's activity in the presence and absence of this compound and known substrates or inhibitors.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy:
-
With ABC Transporter Inhibitors: Co-administer this compound with known inhibitors of P-gp, MRP1, or BCRP to increase the intracellular concentration of this compound.
-
With PI3K/AKT/mTOR Pathway Inhibitors: If you observe hyperactivation of this pathway in your resistant cells, combining this compound with a specific inhibitor of PI3K, AKT, or mTOR may restore sensitivity.
-
With STAT3 Inhibitors: For cells with upregulated STAT3 signaling, a combination with a STAT3 inhibitor could have a synergistic effect.
-
With Apoptosis Sensitizers: Co-treatment with compounds that promote apoptosis (e.g., Bcl-2 inhibitors) may lower the threshold for this compound-induced cell death.
-
-
Synergistic Effect with Conventional Chemotherapy: Investigate the combination of this compound with standard chemotherapeutic agents. This compound may sensitize resistant cells to the effects of these drugs.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in response to this compound treatment. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | Perform Western blot to compare Bcl-2 family protein levels between sensitive and resistant cells. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) and assess for synergistic effects. |
| No change in cell viability despite increasing this compound concentration. | Increased drug efflux via ABC transporters. | Conduct a Rhodamine 123 or Calcein-AM efflux assay using flow cytometry. If efflux is high, co-treat with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) and re-assess cell viability. |
| Cells recover and resume proliferation after this compound is removed. | Activation of pro-survival signaling pathways (PI3K/AKT or STAT3). | Analyze the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and STAT3 (p-STAT3) pathways via Western blot. If activated, test the combination of this compound with a specific pathway inhibitor. |
| Inconsistent results in cell viability assays (e.g., MTT, WST-1). | Issues with assay protocol or cell seeding density. | Ensure consistent cell seeding density across all wells. Optimize incubation times with this compound and the viability reagent. Include positive and negative controls in every experiment. |
Data Presentation
Table 1: Example of IC50 Values for this compound and Combination Therapies in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) | Interpretation |
| Sensitive | This compound | 15.2 ± 1.8 | - | - |
| Resistant | This compound | 85.7 ± 5.3 | - | - |
| Resistant | This compound + Inhibitor A (e.g., ABC Transporter Inhibitor) | 20.5 ± 2.1 | < 1 | Synergism |
| Resistant | This compound + Inhibitor B (e.g., PI3K Inhibitor) | 25.1 ± 3.0 | < 1 | Synergism |
Table 2: Example of Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| Sensitive | Control | 3.5 ± 0.5 |
| Sensitive | This compound (20 µM) | 45.2 ± 3.7 |
| Resistant | Control | 4.1 ± 0.6 |
| Resistant | This compound (80 µM) | 15.8 ± 2.1 |
| Resistant | This compound (20 µM) + Inhibitor A | 50.1 ± 4.2 |
Experimental Protocols
Protocol 1: Determination of IC50 and Synergism using Combination Index (CI)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., ABC transporter inhibitor, PI3K inhibitor).
-
Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or the combination drug alone to determine the IC50 of each drug individually.
-
Combination: Treat cells with a combination of this compound and the other drug at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assay: Perform an MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][4][5]
-
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound, a combination therapy, or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, mTOR, STAT3, or apoptosis-related proteins (e.g., Bcl-2, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: ABC Transporter Efflux Assay (Rhodamine 123)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation (Optional): Pre-incubate cells with a known ABC transporter inhibitor (positive control) or the test compound for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Efflux: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in a fresh, pre-warmed buffer and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity indicates higher efflux activity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capillarisin Delivery to Target Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the targeted delivery of Capillarisin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target tissues?
A1: The primary challenges in delivering this compound are its poor water solubility and low oral bioavailability.[1][2] These characteristics can lead to rapid metabolism and clearance from the body, reducing its therapeutic efficacy.[3] Encapsulating this compound into nanocarriers is a promising strategy to overcome these limitations.[1][4]
Q2: What are the advantages of using nanoparticles for this compound delivery?
A2: Nanoparticle-based drug delivery systems offer several advantages for this compound, including:
-
Improved Solubility and Bioavailability: Nanocarriers can encapsulate hydrophobic drugs like this compound, enhancing their solubility and bioavailability.[4][5]
-
Targeted Delivery: Nanoparticles can be engineered to accumulate in specific tissues, such as tumors, through passive targeting (the Enhanced Permeability and Retention effect) or active targeting by attaching ligands to their surface.[6]
-
Controlled Release: The release of this compound from nanoparticles can be modulated, leading to sustained therapeutic concentrations and reduced dosing frequency.[6][7]
-
Protection from Degradation: Encapsulation protects this compound from enzymatic degradation in the body, increasing its stability and circulation time.[8]
Q3: Which type of nanoparticle is best suited for this compound delivery?
A3: The choice of nanoparticle depends on the specific application. Common choices for hydrophobic drugs like this compound include:
-
Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and biocompatible, offering controlled drug release.[9]
-
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs and are well-established in clinical use.[10]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good stability and drug-loading capacity for lipophilic drugs.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound-loaded nanocarriers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) of this compound | - Poor affinity of this compound for the nanoparticle core.- Drug leakage into the external phase during formulation.- Suboptimal drug-to-polymer/lipid ratio. | - Modify the formulation by using a polymer or lipid with higher affinity for this compound.- Optimize the formulation process, for example, by adjusting the solvent evaporation rate or the homogenization speed.[11]- Experiment with different drug-to-carrier ratios to find the optimal loading capacity. |
| Nanoparticle Aggregation | - Insufficient surface charge (low zeta potential) leading to particle instability.[10]- Inadequate stabilization by surfactants or polymers.- Stresses during processing, such as freeze-drying.[12] | - Ensure the zeta potential is sufficiently high (typically > ±20 mV) to ensure electrostatic repulsion.[10]- Increase the concentration of the stabilizer (e.g., PVA, Pluronic F-127) or try a different stabilizer.[13]- Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent aggregation.[12] |
| Premature Drug Release | - Instability of the nanocarrier in the release medium.- "Burst release" of surface-adsorbed drug.[6]- Degradation of the polymer matrix or lipid bilayer. | - Optimize the cross-linking of the polymer matrix or the lipid composition of liposomes for better stability.- Wash the nanoparticles thoroughly after formulation to remove surface-adsorbed drug.- Select a polymer with a slower degradation rate for more sustained release. |
| Unexpected Cytotoxicity | - Toxicity of the blank nanocarrier itself.[5]- Residual organic solvents from the formulation process.- High concentration of cationic lipids or polymers, which can disrupt cell membranes.[2] | - Test the cytotoxicity of the blank nanoparticles (without this compound) as a control.[14]- Ensure complete removal of organic solvents by optimizing the evaporation/dialysis step.- If using cationic carriers, carefully evaluate their concentration-dependent toxicity. Consider using less toxic alternatives or shielding the positive charge with a PEG layer. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted for a hydrophobic drug like this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent[15]
-
Poly(vinyl alcohol) (PVA) as a surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in the organic solvent (e.g., 5 mL of DCM).[16]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v in 100 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing the mixture on an ice bath. This creates an oil-in-water (o/w) emulsion.[11]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
After nanoparticle formulation and washing (from Protocol 1, step 5), collect the supernatant.
-
Disrupt a known amount of lyophilized nanoparticles by dissolving them in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant (unencapsulated drug) and in the disrupted nanoparticles (encapsulated drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[17][18]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[19]
-
% EE = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
% DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Assay
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of a surfactant like Tween 80 to ensure sink conditions for a hydrophobic drug).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off (MWCO) and immerse the bag in a larger volume of the release medium at 37°C with constant stirring.[8]
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cellular Uptake and Cytotoxicity Assay
Cellular Uptake:
-
Seed target cells (e.g., cancer cells) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound-loaded nanoparticles (often containing a fluorescent label for visualization) at various concentrations and for different incubation times.[20]
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the intracellular this compound or fluorescent marker using an appropriate method (e.g., HPLC, fluorescence spectroscopy).[21]
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or flow cytometry.
Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[22]
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic improvements of nano-formulated this compound compared to its free form, based on the general benefits of nano-delivery for poorly soluble drugs.
| Pharmacokinetic Parameter | Free this compound | Nano-formulated this compound (Expected) | Rationale for Improvement |
| Oral Bioavailability (%) | Low | Significantly Increased | Enhanced solubility and protection from first-pass metabolism.[1] |
| Maximum Plasma Concentration (Cmax) | Low | Increased | Improved absorption and solubility.[3] |
| Time to Reach Cmax (Tmax) | Short | Potentially longer/sustained | Controlled release from the nanocarrier.[3] |
| Half-life (t1/2) | Short | Increased | Protection from rapid clearance and metabolism.[3] |
| Area Under the Curve (AUC) | Low | Significantly Increased | Higher overall drug exposure due to improved bioavailability and longer circulation time. |
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating several key signaling pathways.[16][23]
Experimental Workflow Diagram
The following diagram outlines the general workflow for developing and evaluating a this compound nano-formulation.
References
- 1. scispace.com [scispace.com]
- 2. The Mystery Of Cationic Nanocarrier Toxicity - CD Bioparticles Blog [cd-bioparticles.net]
- 3. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Challenges towards Targeted Drug Delivery in Cancer Nanomedicines [mdpi.com]
- 6. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. 2.7. Determination of encapsulation efficiency and drug loading capacity [bio-protocol.org]
- 18. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encapsulation Efficiency (EE) and Loading Efficiency (LE) [bio-protocol.org]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Capillarisin and Scoparone
For Researchers, Scientists, and Drug Development Professionals
Capillarisin and scoparone, two bioactive compounds predominantly found in Artemisia capillaris, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. Both compounds have been shown to modulate key inflammatory pathways, yet a direct comparative analysis of their efficacy is crucial for guiding future research and drug development. This guide provides an objective comparison of the anti-inflammatory effects of this compound and scoparone, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and scoparone. It is important to note that a direct comparison of potency can be challenging as the data is derived from different studies that may have used varying experimental conditions.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | 5-Lipoxygenase Inhibition | RBL-1 cells | A23187 | > 100 µM | [1] |
| Scoparone | 5-Lipoxygenase Inhibition | RBL-1 cells | A23187 | 68.3 µM | [1] |
Table 1: Comparison of 5-Lipoxygenase Inhibitory Activity. This table provides the half-maximal inhibitory concentration (IC50) values for this compound and scoparone against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
| Compound | Assay | Cell Line | Stimulant | Concentration | % Inhibition / Effect | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Dose-dependent | Significant suppression | [2] |
| TNF-α Production | RAW 264.7 | LPS | Dose-dependent | Significant decrease | [2] | |
| IL-6 Production | RAW 264.7 | LPS | Dose-dependent | Significant decrease | [2] | |
| IL-1β Production | RAW 264.7 | LPS | Dose-dependent | Significant decrease | [2] | |
| Scoparone | Nitric Oxide (NO) Production | RAW 264.7 | IFN-γ + LPS | Dose-dependent | Significant reduction | [3] |
| TNF-α Production | RAW 264.7 | LPS | 10 µg/mL | ~55% inhibition | [4] | |
| IL-6 Production | RAW 264.7 | LPS | 10 µg/mL | ~45% inhibition | [4] | |
| IL-1β Production | RAW 264.7 | IFN-γ + LPS | Dose-dependent | Attenuated production | [3] |
Table 2: Comparison of Inhibitory Effects on Pro-inflammatory Mediators. This table summarizes the effects of this compound and scoparone on the production of key pro-inflammatory molecules. While direct IC50 comparisons are not available from a single study, the data indicates that both compounds effectively reduce the levels of these mediators.
Mechanistic Insights: Signaling Pathways
Both this compound and scoparone exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
This compound has been shown to primarily target:
-
NF-κB Pathway : It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, by suppressing the degradation of its inhibitor, IκBα.[5]
-
MAPK Pathway : this compound can inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are upstream regulators of pro-inflammatory cytokine production.
-
Nrf2/HO-1 Pathway : It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which has anti-inflammatory properties.[1]
Scoparone modulates a broader range of signaling pathways, including:
-
NF-κB Pathway : Similar to this compound, scoparone inhibits NF-κB activation.[6]
-
PI3K/Akt Pathway : It has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and inflammatory responses.[7]
-
JAK/STAT Pathway : Scoparone can interfere with the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling.[8]
-
Nrf2 Pathway : Scoparone also demonstrates the ability to activate the Nrf2 antioxidant response element.[8]
-
TGF-β/Smad Pathway : It has been reported to modulate the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which is involved in fibrosis and inflammation.[8]
Figure 1. Simplified signaling pathways modulated by this compound and Scoparone.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and scoparone's anti-inflammatory effects.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle : This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with various concentrations of this compound or scoparone for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).
-
Sample Collection : After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction : An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Measurement : The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Figure 2. Workflow for the Griess assay to measure nitric oxide production.
2. Cytokine Production Assay (ELISA)
-
Principle : Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Cell Culture and Treatment : Similar to the Griess assay, cells are cultured and treated with the test compounds and inflammatory stimuli.
-
Sample Collection : Cell culture supernatants are collected after the incubation period.
-
ELISA Procedure :
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of standards of known cytokine concentration are added to the wells.
-
A detection antibody, which is also specific for the cytokine and is typically biotinylated, is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by interpolating from the standard curve.
Figure 3. General workflow for a sandwich ELISA to quantify cytokine levels.
In Vivo Assay
3. Carrageenan-Induced Paw Edema
-
Principle : This is a widely used animal model for screening the acute anti-inflammatory activity of drugs. Carrageenan injection induces a biphasic inflammatory response.
-
Animals : Typically, rats or mice are used.
-
Treatment : Animals are pre-treated with this compound, scoparone, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via oral gavage or intraperitoneal injection.
-
Induction of Edema : After a set period (e.g., 1 hour), a solution of carrageenan (typically 1%) is injected into the sub-plantar region of one of the hind paws.
-
Measurement of Edema : The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.
Summary and Conclusion
Both this compound and scoparone demonstrate significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators and modulating crucial signaling pathways.
-
Potency : Based on the available 5-LOX inhibition data, scoparone (IC50 = 68.3 µM) appears to be a more potent inhibitor of this specific enzyme compared to This compound (IC50 > 100 µM) . However, for other inflammatory markers like NO, TNF-α, IL-6, and IL-1β, a direct quantitative comparison of potency from a single study is not available. Both compounds show dose-dependent inhibition of these mediators.
-
Mechanism of Action : Scoparone appears to modulate a wider array of signaling pathways, including the PI3K/Akt and JAK/STAT pathways, in addition to the NF-κB and Nrf2 pathways which are also affected by this compound. This suggests that scoparone may have a broader mechanistic profile.
Future Directions : To provide a more definitive comparison of the anti-inflammatory efficacy of this compound and scoparone, future studies should include:
-
Direct, side-by-side comparisons of their IC50 values for the inhibition of a panel of key inflammatory mediators (NO, TNF-α, IL-6, IL-1β, PGE₂) in the same experimental system.
-
In vivo studies directly comparing their efficacy in various animal models of inflammation.
-
Comprehensive pharmacokinetic and bioavailability studies to understand their in vivo disposition and potential for therapeutic application.
This guide provides a foundational comparison of the anti-inflammatory effects of this compound and scoparone based on current scientific literature. Further targeted research is necessary to fully elucidate their comparative therapeutic potential.
References
- 1. This compound augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cytokine-mediated nitric oxide synthase expression in rat insulinoma cells by scoparone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
A Comparative Analysis of Capillarisin and Other Potent Flavonoids in Inflammation, Cancer, and Liver Protection
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Capillarisin and its therapeutic potential against inflammation, cancer, and liver disease, benchmarked against the well-established flavonoids Quercetin, Curcumin, and Silymarin. This guide provides a detailed examination of their mechanisms of action, supported by quantitative experimental data and detailed experimental protocols, to aid in the evaluation and advancement of flavonoid-based therapeutics.
This compound, a major bioactive compound isolated from Artemisia capillaris, has demonstrated significant antioxidant, anti-inflammatory, and anti-tumor properties.[1] This guide situates this compound's efficacy in the broader context of leading flavonoids, offering a side-by-side comparison of their performance in preclinical models.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data on the bioactivities of this compound, Quercetin, Curcumin, and Silymarin.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound | 5-LOX Inhibition | RBL-1 cells | < 1.0 µg/mL | [2] |
| Quercetin | 5-LOX Inhibition | - | 0.7 µM | [2] |
| NF-κB Inhibition | HUVECs | - | [3][4] | |
| Cytokine (IL-6, TNF-α) Reduction | RAW 264.7 macrophages | Significant reduction | [5] | |
| Curcumin | NF-κB Inhibition | Various cancer cells | - | [6] |
Table 2: Comparative Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Human hepatoma (Hep-G2) | Proliferation | 72 µg/mL | [7] |
| Human hepatoma (HUH7) | Proliferation | 105 µg/mL | [7] | |
| Curcumin | Lung cancer (A549) | Cytotoxicity (MTT) | 33 µM (24h) | [8] |
| Breast cancer (MDA-MB231) | Proliferation | 30.78 µg/mL (72h) | [9] | |
| Cervical cancer (HeLa) | Cytotoxicity | 10.5 µM | [10] |
Table 3: Comparative Hepatoprotective and Antioxidant Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Antioxidant pathways | - | Activates Nrf2/ARE pathway | [7] |
| Silymarin | Antioxidant Activity | In vitro (DPPH, FRAP) | Effective radical scavenging and reducing power | [11][12] |
| Hepatoprotection | Clinical trials (NAFLD) | Improved liver enzymes and histology | [13][14] | |
| Quercetin | Antioxidant Activity | In vitro | Scavenges free radicals, reduces oxidative stress | [15][16] |
Mechanisms of Action: A Look at the Signaling Pathways
The therapeutic effects of these flavonoids are underpinned by their ability to modulate key cellular signaling pathways.
This compound exerts its anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant defense system.[1] It also inhibits the MyD88/TIRAP inflammatory signaling pathway and downregulates MAPK and NF-κB signaling.[17][18] In cancer, this compound induces apoptosis and cell cycle arrest.[19]
Quercetin is a potent anti-inflammatory agent that inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory cytokines like TNF-α and various interleukins.[17][20] Its antioxidant properties also contribute to its protective effects.[15]
Curcumin demonstrates broad anti-cancer activity by modulating multiple signaling pathways, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT, thereby affecting cell proliferation, survival, and metastasis.[1][18][19][21][22]
Silymarin is renowned for its hepatoprotective effects, which are attributed to its strong antioxidant and anti-inflammatory properties.[23][24] It works by scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory signaling pathways within the liver.[13][23][24]
Visualizing the Molecular Interactions
To better understand the complex mechanisms at play, the following diagrams illustrate the key signaling pathways modulated by these flavonoids.
Caption: this compound's anti-inflammatory mechanism.
Caption: Curcumin's anti-cancer mechanism via PI3K/Akt pathway.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this guide includes detailed methodologies for key experiments.
1. NF-κB Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and grow to 80% confluency. Pre-treat cells with various concentrations of the test flavonoid (e.g., Quercetin) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Nuclear Protein Extraction: Lyse the cells to separate cytoplasmic and nuclear fractions using a nuclear extraction kit according to the manufacturer's protocol.
-
Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of nuclear protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour. Visualize the protein bands using an ECL detection system. Use Lamin B1 as a nuclear loading control.[25]
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5x10³ cells/well and allow to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., Curcumin) for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[8]
3. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture Preparation: Prepare a solution of DPPH (0.1 mM) in methanol. In a 96-well plate, add various concentrations of the test flavonoid (e.g., Silymarin) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid can be used as a positive control.[11][12]
This comparative guide underscores the significant therapeutic potential of this compound and provides a valuable resource for the scientific community to accelerate the discovery and development of novel flavonoid-based drugs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 15. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. foryouth.co [foryouth.co]
- 17. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 25. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Capillarisin and Dexamethasone: A Comparative In Vitro Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic corticosteroids are subjects of intense investigation. This guide provides a comparative overview of the in vitro efficacy of Capillarisin, a bioactive flavone isolated from Artemisia capillaris, and Dexamethasone, a potent synthetic glucocorticoid. While direct comparative studies are limited, this document synthesizes available in vitro data to contrast their mechanisms of action and effects on key inflammatory mediators.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and Dexamethasone on various inflammatory markers as reported in in vitro studies. It is important to note that the experimental conditions, including cell lines and stimulus concentrations, may vary between studies, precluding a direct quantitative comparison.
| Target Molecule | This compound Effect | Dexamethasone Effect | Key In Vitro Model(s) |
| Pro-inflammatory Cytokines | |||
| TNF-α | Reduced production[1] | Downregulates gene expression[2] | RAW 264.7 macrophages, Human Retinal Microvascular Pericytes |
| IL-1β | Not explicitly stated | Downregulates gene expression[2], Inhibits secretion[3] | Human Retinal Microvascular Pericytes, Human Tendon Cells |
| IL-6 | Not explicitly stated | Downregulates gene expression[2], Inhibits secretion[3] | Human Retinal Microvascular Pericytes, Human Tendon Cells |
| Inflammatory Enzymes | |||
| iNOS | Reduced mRNA and protein levels[1] | Inhibits gene expression[4] | RAW 264.7 macrophages |
| COX-2 | Reduced mRNA and protein levels[1] | Inhibits gene expression[4] | RAW 264.7 macrophages |
| Phospholipase A2 | Not explicitly stated | Inhibits activity[2] | General mechanism |
| Signaling Molecules | |||
| NF-κB | Inhibited activation and nuclear translocation of p65/p50[1] | Prevents nuclear translocation by enhancing IκB expression[2] | RAW 264.7 macrophages |
| MAP Kinases (JNK, p38, ERK) | Inhibited phosphorylation[1] | Inhibits JNK and p38 via DUSP1 induction[5] | RAW 264.7 macrophages, Mouse macrophages |
| Akt | Inhibited phosphorylation[1] | Not a primary target | RAW 264.7 macrophages |
| Other Mediators | |||
| Nitric Oxide (NO) | Reduced production[1][6] | Not explicitly stated | RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) | Reduced production[1] | Production inhibited via COX-2 suppression | RAW 264.7 macrophages |
Signaling Pathways
The anti-inflammatory effects of this compound and Dexamethasone are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades. A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, activated by lipopolysaccharide (LPS). This compound has been shown to suppress the activation of downstream molecules including MyD88 and TIRAP, which in turn prevents the activation of key inflammatory transcription factors like NF-κB and AP-1.[1] Furthermore, it inhibits the phosphorylation of MAP kinases (JNK, p38, and ERK) and Akt, all of which are crucial for the expression of pro-inflammatory genes.[1] Another significant pathway modulated by this compound is the Nrf2/HO-1 pathway.[7] By activating Nrf2, this compound upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which provides cytoprotective and anti-inflammatory effects.[7]
Caption: this compound inhibits inflammatory pathways and activates antioxidant responses.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic Glucocorticoid Receptor (GR).[8] Upon binding, the GR-Dexamethasone complex translocates to the nucleus.[9] In the nucleus, it primarily exerts its anti-inflammatory effects through two main mechanisms: transactivation and transrepression. Through transactivation, the complex can bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins, such as Dual Specificity Phosphatase 1 (DUSP1), which in turn inhibits p38 and JNK MAPKs.[5] Through transrepression, the GR-Dexamethasone complex can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, without directly binding to DNA, thereby preventing the transcription of inflammatory genes.[2] Dexamethasone also upregulates the expression of Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][4]
Caption: Dexamethasone acts via the Glucocorticoid Receptor to suppress inflammation.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro anti-inflammatory effects of compounds like this compound and Dexamethasone.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7), human neuroblastoma cells (SH-SY5Y), or microglial cells (BV2) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a further duration (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and prostaglandin E2 (PGE2) in the cell culture media are quantified using specific ELISA kits.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated and untreated cells.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, IκBα, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and first-strand cDNA is synthesized using reverse transcriptase.
-
PCR Amplification: The cDNA is amplified by PCR using primers specific for the genes of interest (e.g., iNOS, COX-2, TNF-α).
-
Analysis: PCR products are analyzed by agarose gel electrophoresis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound.
References
- 1. Molecular mechanism of this compound-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. esmed.org [esmed.org]
- 5. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antioxidant Capacities of Capillarisin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Capillarisin and quercetin, two flavonoids with significant therapeutic potential. While both compounds are recognized for their antioxidant properties, this document aims to present available experimental data, outline methodologies for key assays, and illustrate the cellular signaling pathways through which they exert their effects.
Executive Summary
Quercetin is a well-established antioxidant with a wealth of supporting experimental data demonstrating its potent free radical scavenging activity. This compound, a major bioactive component of Artemisia capillaris, also exhibits antioxidant properties, primarily through the activation of endogenous antioxidant defense mechanisms. However, direct quantitative comparisons of the free radical scavenging activity of pure this compound and quercetin are limited in the currently available scientific literature. This guide presents the available data for a highly active fraction of Artemisia capillaris containing this compound and compares it with data for pure quercetin, while acknowledging this limitation.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for an ethyl acetate fraction of Artemisia capillaris (rich in this compound) and pure quercetin from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate a higher antioxidant capacity.
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Artemisia capillaris (Ethyl Acetate Fraction) | DPPH | 4.76 | [1] |
| Quercetin | DPPH | 9.9 | [2] |
| Quercetin | ABTS | Not directly available in the same study |
Note: The IC50 value for the Artemisia capillaris fraction represents the activity of a mixture of compounds, of which this compound is a major component. This value provides an indication of high antioxidant potential but is not a direct measure of pure this compound's activity.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, a specific volume of the test sample or standard is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the sample.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are dissolved in a suitable solvent to various concentrations.
-
Assay Procedure:
-
A specific volume of the test sample or standard is added to the ABTS•+ working solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined graphically by plotting the percentage of scavenging activity against the concentrations of the sample.
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
This compound's Antioxidant Signaling Pathway
This compound has been shown to augment the body's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
Caption: this compound activates the Nrf2/HO-1 pathway.
Quercetin's Antioxidant Signaling Pathways
Quercetin's antioxidant mechanism is multifaceted, involving direct radical scavenging and the modulation of several key signaling pathways, including Nrf2, Mitogen-Activated Protein Kinase (MAPK), and others.
Caption: Quercetin's dual antioxidant mechanism.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Capillarisin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Capillarisin, a bioactive compound investigated for its anti-inflammatory and antioxidant properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting.
Essential Safety and Handling Information
Proper disposal begins with safe handling and storage. Adherence to these practices minimizes risk and ensures the integrity of the compound.
Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, appropriate PPE is crucial to prevent skin and respiratory exposure.[1][2] This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: An impervious lab coat or clothing.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder to avoid inhaling dust particles.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1] An accessible safety shower and eye wash station should be readily available.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its proper handling and the preparation of solutions for experimental use.
| Parameter | Condition | Value & Duration |
| Storage | Powder | -20°C for 3 years |
| In solvent | -80°C for 6 months | |
| -20°C for 1 month | ||
| Solubility | In Vitro (DMSO) | 13 mg/mL (41.11 mM); requires ultrasonic and warming |
| Cell Viability | SH-SY5Y cells | No significant changes up to 40 µM for 24 hours |
Data sourced from MedchemExpress.com Product Data Sheet.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety. These procedures are based on general guidelines for pharmaceutical waste.[4][5][6][7][8][9][10][11]
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Unused or expired pure this compound powder should be treated as chemical waste.
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into direct contact with this compound should be segregated as contaminated solid waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not pour this compound solutions down the drain.
Step 2: Preparing Waste for Disposal
-
Solid Waste:
-
Collect all solid this compound waste and contaminated labware in a designated, clearly labeled, and sealable hazardous waste container.
-
For larger quantities of unused powder, consider mixing it with an inert, non-combustible absorbent material to reduce the risk of dispersal.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
If possible, use separate containers for halogenated and non-halogenated solvent waste, as disposal routes may differ.
-
Step 3: Container Management and Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents, including the name "this compound" and any solvents present.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.[1]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined above are based on standard laboratory safety protocols for handling and disposing of chemical reagents. The information regarding personal protective equipment and immediate response actions in case of exposure is derived from generic safety data sheets for laboratory chemicals.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. fda.gov [fda.gov]
- 6. dea.gov [dea.gov]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. govmu.org [govmu.org]
- 10. epa.gov [epa.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
